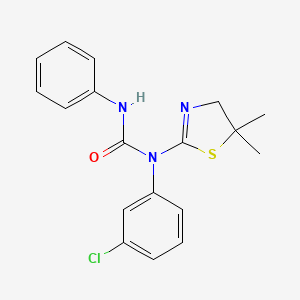
Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl-: is a synthetic organic compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a urea moiety substituted with a 3-chlorophenyl group, a 4,5-dihydro-5,5-dimethyl-2-thiazolyl group, and a phenyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl- typically involves the reaction of appropriate isocyanates with amines. One common method is the reaction of 3-chlorophenyl isocyanate with 4,5-dihydro-5,5-dimethyl-2-thiazolylamine and aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified by recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the carbonyl group of the urea moiety, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds
Scientific Research Applications
Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl- is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. Further research is needed to elucidate the exact pathways and molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(3-chlorophenyl)-N’-phenyl-: Lacks the thiazole ring, which may result in different biological activities and properties.
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl-: Lacks the 3-chlorophenyl group, which may affect its reactivity and biological activity.
Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-methyl-: Contains a methyl group instead of a phenyl group, which may influence its chemical and biological properties.
Uniqueness
The presence of both the 3-chlorophenyl group and the 4,5-dihydro-5,5-dimethyl-2-thiazolyl group in Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N’-phenyl- imparts unique structural and electronic properties to the compound. These features may contribute to its distinct reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H18ClN3OS |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C18H18ClN3OS/c1-18(2)12-20-17(24-18)22(15-10-6-7-13(19)11-15)16(23)21-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
VTFAEEQYISFIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B11487505.png)
![Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate](/img/structure/B11487512.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11487513.png)
![13-benzyl-4-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487520.png)
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11487525.png)
![2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11487528.png)
![2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-](/img/structure/B11487532.png)
![4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B11487535.png)
![1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11487539.png)
![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyaniline](/img/structure/B11487553.png)
![Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487554.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B11487562.png)
![methyl 5-amino-6-cyano-2-methyl-7-(thiophen-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11487569.png)
![3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11487585.png)
